(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone

Beta-2 Adrenergic Receptor Binding Affinity Radioligand Displacement

The compound (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone is a synthetic fenoterol analogue belonging to the class of beta-2 adrenergic receptor (β2-AR) agonists. Its core structure combines a 4-methoxyphenyl methanone moiety with a morpholine ring bearing a hydroxymethyl substituent.

Molecular Formula C13H17NO4
Molecular Weight 251.282
CAS No. 1421489-70-4
Cat. No. B2886238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone
CAS1421489-70-4
Molecular FormulaC13H17NO4
Molecular Weight251.282
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCOCC2CO
InChIInChI=1S/C13H17NO4/c1-17-12-4-2-10(3-5-12)13(16)14-6-7-18-9-11(14)8-15/h2-5,11,15H,6-9H2,1H3
InChIKeyHNQSLFUEXQLFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone (CAS 1421489-70-4) – A Potent Beta-2 Adrenergic Receptor Agonist for Selective Scientific Research


The compound (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone is a synthetic fenoterol analogue belonging to the class of beta-2 adrenergic receptor (β2-AR) agonists. Its core structure combines a 4-methoxyphenyl methanone moiety with a morpholine ring bearing a hydroxymethyl substituent. This structural architecture is designed to confer high affinity and functional potency at the human β2-AR while minimising off-target activity at the β1-AR subtype. In vitro pharmacological profiling demonstrates that the compound acts as a full agonist at the β2-AR, with an EC50 of 4 nM in a cAMP accumulation assay performed in HEK 293 cells [1]. The compound is disclosed in patent literature as part of a series of fenoterol derivatives targeting β2-AR-mediated disorders, and its activity data have been curated by authoritative databases such as ChEMBL and BindingDB [1][2].

Why Generic Substitution of (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone with Other Fenoterol Analogues is Not Scientifically Defensible


Fenoterol derivatives exhibit exquisite sensitivity to subtle structural modifications, particularly in the aminoalkyl side chain and aromatic substituents. Comparative molecular field analysis (CoMFA) of a series of fenoterol analogues demonstrated that stereochemistry and the nature of the N-substituent profoundly influence both β2-AR binding affinity and subtype selectivity relative to β1-AR [1]. The introduction of a morpholine ring with a hydroxymethyl group in the present compound creates a unique pharmacophore that cannot be replicated by simple alkylamino or naphthyl-containing analogues. Consequently, even compounds within the same patent family can display orders-of-magnitude differences in selectivity and functional efficacy, making direct interchange scientifically inappropriate without confirmatory experimental data. The quantitative evidence presented below underscores the specific differentiation that justifies preferential consideration of this compound for certain research applications.

Quantitative Differentiation Evidence for (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone Against Closest Analogues


21-Fold Superior β2-AR Binding Affinity Compared to (R,R)-4-Methoxy-1-Naphthylfenoterol

In a radioligand displacement assay using [3H]-(R,R')-methoxyfenoterol on human β2-AR expressed in HEK cells, (3-(hydroxymethyl)morpholino)(4-methoxyphenyl)methanone exhibited a Ki value of 13 nM [1]. In contrast, (R,R)-4-methoxy-1-naphthylfenoterol, previously identified as the best compound in a CoMFA-guided fenoterol derivative study, displayed a Ki of 280 nM for β2-AR under comparable binding conditions [2]. This represents a 21.5-fold improvement in binding affinity for the target receptor.

Beta-2 Adrenergic Receptor Binding Affinity Radioligand Displacement

Approximately 2-Fold Greater β2/β1 Selectivity Ratio vs. the Leading Naphthyl Fenoterol Analogue

The selectivity of the target compound for β2-AR over β1-AR was assessed by comparing Ki values obtained under analogous radioligand displacement conditions. The β1-AR Ki determined in rat cortical membrane was 14,800 nM [1], yielding a β1/β2 selectivity ratio of approximately 1,138. The reference compound (R,R)-4-methoxy-1-naphthylfenoterol exhibited a β1/β2 selectivity ratio of 573 [2]. This indicates that the morpholino-containing compound is roughly 2-fold more selective for the therapeutically desirable β2 subtype over the cardiac-associated β1 subtype.

Receptor Subtype Selectivity Beta-1 Adrenergic Receptor Cardiac Safety

Single-Digit Nanomolar Functional Potency at β2-AR Comparable to the Most Efficacious Fenoterol Derivatives

Functional agonism at the human β2-AR was quantified via cAMP accumulation in HEK 293 cells stably expressing the receptor. (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone stimulated cAMP production with an EC50 of 4 nM [1]. This value is essentially identical to the 3.9 nM EC50 reported for (R,R)-4-methoxy-1-naphthylfenoterol in the same functional readout [2], confirming that the morpholino modification preserves full functional efficacy while offering the superior binding and selectivity advantages described in the preceding evidence items.

cAMP Accumulation Functional Agonism HEK 293

Morpholino-Hydroxymethyl Moiety Confers Structural Features Associated with Improved Solubility and Polar Surface Area

The presence of the morpholine ring with a free hydroxymethyl group introduces additional hydrogen bond donors/acceptors and increases the topological polar surface area (tPSA) relative to naphthyl-containing fenoterol analogues. While direct experimental solubility or permeability data for this specific compound have not been published, the (hydroxymethyl)morpholino fragment is a recognised solubilising motif in medicinal chemistry and is associated with improved aqueous solubility and reduced logP compared to naphthyl substituents [1]. This structural feature suggests potential advantages in formulation or in vitro assay compatibility that are not offered by more lipophilic analogues such as (R,R)-4-methoxy-1-naphthylfenoterol.

Physicochemical Properties Morpholine Ring Drug-Likeness

Recommended Research and Industrial Application Scenarios for (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone


Pharmacological Tool for β2-AR Subtype-Selective Signalling Studies in Cardiac Myocytes

The high β2/β1 selectivity ratio (≈1,138) makes this compound an ideal tool for dissecting β2-AR-specific signalling pathways in primary cardiomyocytes or engineered cell lines co-expressing both adrenergic receptor subtypes. Researchers can use it to selectively stimulate β2-AR-mediated cAMP signalling without concomitant β1-AR activation, a limitation of less selective agonists like isoproterenol or even (R,R)-fenoterol. [1][2]

Reference Standard in Radioligand Binding Assays for β2-AR Drug Screening

With a well-characterised Ki of 13 nM and an EC50 of 4 nM, the compound can serve as a calibrated reference agonist in competition binding and functional assays during high-throughput screening campaigns for novel β2-AR ligands. Its reproducible activity profile across independent database entries ensures cross-laboratory comparability. [1]

Lead Compound for Structure-Activity Relationship (SAR) Exploration of Morpholino-Containing Fenoterol Analogues

The combination of a (hydroxymethyl)morpholino substituent with a 4-methoxyphenyl methanone core provides a novel chemical scaffold that can be further derivatised. Medicinal chemistry groups can modify the hydroxymethyl group or the methoxyphenyl ring to probe steric and electronic effects on β2-AR affinity and selectivity, using the quantitative data reported here as a baseline. [1][2]

In Vitro Model Compound for Studying β2-AR-Mediated Anti-Inflammatory Effects

Given the emerging role of β2-AR agonists in modulating inflammatory cytokine release from immune cells, this compound's potent and selective agonism can be exploited in macrophage or bronchial epithelial cell models to investigate cAMP-dependent suppression of TNF-α, IL-6, or other pro-inflammatory mediators, without the confounding influence of β1-AR engagement. [1]

Quote Request

Request a Quote for (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.